4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine
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Overview
Description
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropane ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Coupling with Piperidine: The piperidine moiety is coupled with the cyclopropane ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Attachment of the Pyrimidine Moiety: The final step involves the attachment of the pyrimidine ring through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The fluorophenyl group enhances binding affinity, while the cyclopropane ring provides rigidity, ensuring selective interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
- 4-Fluorophenylpiperidine
- 5,6-Dimethylpyrimidine
Uniqueness
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the fluorophenyl group enhances its binding affinity in medicinal applications, while the cyclopropane ring provides structural rigidity, making it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-15-16(2)24-14-25-20(15)28-13-17-7-11-26(12-8-17)21(27)22(9-10-22)18-3-5-19(23)6-4-18/h3-6,14,17H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPPPHJXKAZVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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